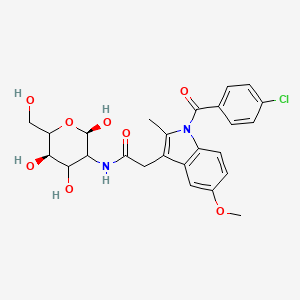

Posaconazole Impurity

Description

BenchChem offers high-quality Posaconazole Impurity suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Posaconazole Impurity including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H27ClN2O8 |

|---|---|

Molecular Weight |

518.9 g/mol |

IUPAC Name |

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C25H27ClN2O8/c1-12-16(10-20(30)27-21-23(32)22(31)19(11-29)36-25(21)34)17-9-15(35-2)7-8-18(17)28(12)24(33)13-3-5-14(26)6-4-13/h3-9,19,21-23,25,29,31-32,34H,10-11H2,1-2H3,(H,27,30)/t19?,21?,22-,23?,25+/m0/s1 |

InChI Key |

LGAJOMLFGCSBFF-AUFPIVKFSA-N |

Isomeric SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4[C@@H](OC([C@@H](C4O)O)CO)O |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4C(C(C(OC4O)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis Pathways and Characterization of Posaconazole Degradation Products

Executive Summary

Posaconazole is a broad-spectrum, second-generation triazole antifungal agent utilized for severe systemic infections. As a Biopharmaceutics Classification System (BCS) Class II compound, its formulation and active pharmaceutical ingredient (API) stability are critical to ensuring bioavailability and preventing toxicity[]. While posaconazole demonstrates robust stability against thermal and photolytic stress, it is highly susceptible to oxidative degradation and specific acid-catalyzed hydrolytic pathways during synthesis[2][3].

This whitepaper provides an in-depth mechanistic analysis of posaconazole's degradation pathways. We detail the structural vulnerabilities of the piperazine moiety under oxidative stress, the formation of the critical process-related impurity deshydroxy posaconazole under acidic conditions, and provide validated experimental protocols for synthesizing and characterizing these degradants.

Mechanistic Pathways of Oxidative Degradation

Forced degradation studies consistently identify oxidation as the primary degradation vulnerability of posaconazole[2][4]. The degradation chemistry is localized predominantly at the electron-rich piperazine ring situated near the center of the molecule[5][6].

Piperazine Ring Cleavage and Formylation

The oxidative degradation of posaconazole follows second-order kinetics and is initiated by the abstraction of electrons from the piperazine nitrogen atoms[2].

-

Initial Oxidation : Exposure to atmospheric oxygen or peroxides yields a complex mixture of early-stage oxidation products.

-

Formylation : Further oxidation leads to the cleavage of the piperazine ring, forming an

-diformyl diamine intermediate (Degradant B)[7]. -

Deformylation : Subsequent deformylation produces a degradant retaining one

-formyl group and one secondary amine (Degradant C, characterized by an -

Fragmentation : High-Resolution Tandem Mass Spectrometry (HR/MS/MS) reveals that the breakdown of the central piperazine ring generates highly abundant fragment ions at

441 and 317[7].

Novel Ring Contraction to Imidazoline

Beyond simple cleavage, advanced structural characterization using 2D NMR (including covariance calculated HSQC-1,1-ADEQUATE) and MS/MS has identified a novel degradation pathway[6]. A 6-electron oxidation of the piperazine ring forms a reactive intermediate. Through internal aminolysis, the piperazine ring opens and subsequently undergoes ring closure to form a contracted 1,4-benzodiazepine or imidazoline derivative[5][8].

Figure 1: Oxidative degradation pathway of Posaconazole targeting the piperazine ring.

HR/MS/MS Characterization of Oxidative Degradants

To facilitate impurity profiling, the quantitative and qualitative MS data for oxidative degradants are summarized below. The exact mass data ensures confident structural assignment of the unknowns[7].

| Ion Type | Structural Assignment / Causality | |

| Parent API | 701.3 | Posaconazole |

| Degradant | 733.0 | Oxidative product (Addition of two oxygen equivalents)[2] |

| Degradant C | 717.0 | Deformylated product (One |

| Fragment | 441.0 | Breakdown of the center piperazine ring[7] |

| Fragment | 372.0 | Loss of the triazole group ( |

| Fragment | 317.0 | Breakdown of the center piperazine ring (opposite hemisphere)[7] |

| Fragment | 299.0 | Loss of water ( |

Process-Related Impurities: Synthesis of Deshydroxy Posaconazole

While posaconazole is generally stable to neutral hydrolysis, it is highly sensitive to acidic environments during its synthesis[9]. According to ICH guidelines (Q3A/Q3B), impurities forming at

Deshydroxy posaconazole is identified as a critical process-related impurity. It is generated during the final stages of API synthesis, specifically during the debenzylation reaction under acidic hydrogenation conditions (e.g., using HCl, formic acid, or methanesulfonic acid)[10]. The acidic environment protonates the hydroxyl group on the pentan-3-yl side chain, converting it into an excellent leaving group, which is subsequently lost via dehydroxylation under pressure.

Targeted Synthesis Workflow for Deshydroxy Posaconazole

To utilize deshydroxy posaconazole as an analytical reference standard, it must be independently synthesized. The validated synthetic route is detailed below[11]:

-

Reduction : 3-Pentanone is reduced using sodium borohydride (

) to yield 3-pentanol. -

Tosylation : The 3-pentanol is reacted with

-toluenesulfonyl chloride ( -

Alkylation : The tosyl derivative is reacted with a methoxy triazole intermediate to afford a triazole-alkylated derivative.

-

Demethylation : The intermediate is demethylated using aqueous hydrobromic acid (HBr) to yield a reactive phenolic compound.

-

Final Coupling : The phenolic compound is reacted with a secondary tosylated intermediate under basic conditions to afford the final deshydroxy posaconazole impurity.

Figure 2: Step-by-step synthetic workflow for the process impurity Deshydroxy Posaconazole.

Validated Experimental Protocols

To ensure self-validating systems for quality control and stability-indicating assays, the following forced degradation protocols are standardized based on literature precedent[4][9].

Protocol A: Oxidative Forced Degradation

Purpose: To generate and isolate piperazine-cleaved degradants.

-

Preparation : Accurately weigh posaconazole API and dissolve in HPLC-grade methanol to achieve a stock concentration of

[4]. -

Stress Application : Transfer

of the stock solution into a -

Incubation : Store the flask in the dark at room temperature for exactly 10 days to prevent concurrent photolytic degradation[4].

-

Quenching & Dilution : Extract an aliquot and dilute with methanol to a final theoretical concentration of

[4]. -

Analysis : Inject into an isocratic RP-HPLC system (Methanol:Water 75:25 v/v,

). Monitor at

Protocol B: Acidic Hydrolysis Stress Testing

Purpose: To evaluate susceptibility to dehydroxylation and acidic cleavage.

-

Preparation : Prepare a

posaconazole solution in methanol[4]. -

Stress Application : Transfer

into a volumetric flask and make up the volume with -

Incubation : For mild degradation, keep at room temperature for 10 days[4]. For accelerated stress, heat the solution at

for 1 hour[9]. -

Neutralization (Critical Step) : To halt the degradation and protect the HPLC column, neutralize the aliquot with an equivalent molarity of NaOH before dilution[4][9].

-

Analysis : Dilute to

with methanol and analyze via HPLC. Expect approximately

References

-

Stability study and oxidative degradation kinetics of posaconazole. ResearchGate. Available at:[Link]

-

Posaconazole Accord - European Medicines Agency (EMA). Europa.eu. Available at:[Link]

-

Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. Available at:[Link]

-

Synthesis and Characterization of Deshydroxy Posaconazole. Longdom Publishing. Available at:[Link]

-

Synthesis and Characterization of Deshydroxy Posaconazole. Asian Journal of Organic & Medicinal Chemistry. Available at:[Link]

-

Stability-Indicating HPLC Method for Posaconazole Bulk Assay. PMC. Available at:[Link]

-

Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. Impactfactor.org. Available at:[Link]

-

Structural characterization of a novel degradant of the antifungal agent posaconazole. NIH.gov. Available at:[Link]

-

Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ACS Publications. Available at:[Link]

Sources

- 2. researchgate.net [researchgate.net]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural characterization of a novel degradant of the antifungal agent posaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. impactfactor.org [impactfactor.org]

- 10. asianpubs.org [asianpubs.org]

- 11. longdom.org [longdom.org]

The Origin and Control of Oxidative Degradation Impurities in Posaconazole API: A Technical Guide

Abstract

This in-depth technical guide provides a comprehensive examination of the origins, mechanisms, and control of oxidative degradation impurities in the posaconazole active pharmaceutical ingredient (API). Posaconazole, a broad-spectrum triazole antifungal agent, is susceptible to oxidative stress, which can compromise its purity, stability, and potentially, its safety and efficacy. This document delves into the molecular sites of oxidative attack, the chemical pathways of degradation, and robust analytical methodologies for the detection and characterization of these impurities. Furthermore, it offers field-proven insights and practical strategies for the prevention and control of oxidative degradation throughout the lifecycle of the API, from synthesis and purification to formulation and storage. This guide is intended for researchers, scientists, and drug development professionals dedicated to ensuring the quality and integrity of posaconazole.

Introduction: The Imperative for Purity in Posaconazole

Posaconazole is a cornerstone in the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patient populations.[1][2] Its complex molecular structure, featuring multiple nitrogen-containing heterocyclic rings, while crucial for its antifungal activity, also presents inherent vulnerabilities to chemical degradation.[3] Oxidative degradation, in particular, poses a significant challenge, leading to the formation of impurities that can impact the drug's stability and must be rigorously controlled to comply with stringent regulatory standards set by bodies such as the ICH, USP, and FDA.[1] Understanding the genesis of these impurities is the first critical step toward developing effective control strategies.

Unraveling the Mechanisms of Oxidative Degradation

Forced degradation studies have consistently demonstrated that posaconazole is susceptible to oxidative stress.[3][4][5][6] The primary molecular targets for oxidation are the nitrogen atoms within the piperazine moiety and, to a lesser extent, other nitrogen-containing rings. This leads to two principal degradation pathways: N-oxidation and piperazine ring cleavage .

N-Oxide Formation: A Primary Degradation Pathway

The tertiary amine nitrogens of the piperazine ring are nucleophilic and readily attacked by electrophilic oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[7][8][9] This results in the formation of N-oxide impurities, most notably the N-mono oxide and N-dioxide derivatives.[10][11]

The proposed mechanism for N-oxide formation involves the direct transfer of an oxygen atom from the oxidizing agent to the nitrogen of the piperazine ring.

-

Posaconazole N-mono oxide: Molecular Formula: C₃₇H₄₂F₂N₈O₅, Molecular Weight: 716.79 g/mol .[10]

-

Posaconazole N-dioxide: Molecular Formula: C₃₇H₄₂F₂N₈O₆, Molecular Weight: 732.79 g/mol .[10]

Caption: Proposed pathway for the formation of posaconazole N-oxide impurities.

Piperazine Ring Cleavage: A Secondary Degradation Route

Under more aggressive oxidative conditions, the piperazine ring can undergo cleavage. This complex degradation pathway is thought to be initiated by a one-electron oxidation of a piperazine nitrogen, forming a radical cation.[12] This unstable intermediate can then undergo further reactions, including fragmentation of the ring. Studies have identified degradation products with m/z values of 717 and 733, suggesting the breakage of the piperazine ring.[11] Another study involving heat-stressed posaconazole proposed an oxidative degradation pathway leading to the cleavage of the piperazine ring into an NN'-formyl diamine derivative.[4]

Caption: Simplified schematic of oxidative piperazine ring cleavage in posaconazole.

Experimental Protocols for Investigating Oxidative Degradation

A well-designed forced degradation study is essential for identifying potential degradation products and developing stability-indicating analytical methods.

Forced Degradation (Stress Testing) Protocol

This protocol outlines a systematic approach to inducing oxidative degradation in posaconazole API.

Objective: To generate and identify oxidative degradation impurities of posaconazole.

Materials:

-

Posaconazole API

-

Hydrogen Peroxide (H₂O₂), 3% and 30% solutions

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Methanol, HPLC grade

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment/neutralization

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)

Procedure:

-

Sample Preparation: Prepare a stock solution of posaconazole in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[13]

-

Oxidative Stress with Hydrogen Peroxide:

-

To a known volume of the posaconazole stock solution, add an equal volume of 3% H₂O₂.

-

Store the solution at room temperature, protected from light, for 24-48 hours.[14]

-

For more aggressive degradation, a higher concentration of H₂O₂ (e.g., 30%) or elevated temperatures (e.g., 60°C) for a shorter duration (e.g., 3 hours) can be employed.[15]

-

Periodically withdraw aliquots, quench the reaction if necessary (e.g., by dilution), and analyze by HPLC.

-

-

Oxidative Stress with m-CPBA:

-

Dissolve approximately 3.0 g of posaconazole in 50 mL of dichloromethane (DCM).[10]

-

Add m-CPBA to the solution and stir at room temperature.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, the reaction mixture can be worked up to isolate the impurities.

-

-

Analysis:

-

Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method.

-

Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

-

Utilize LC-MS/MS to determine the mass-to-charge ratio (m/z) of the parent drug and the generated impurities, which is crucial for structural elucidation.

-

Caption: Experimental workflow for forced oxidative degradation of posaconazole.

Analytical Methodologies for Impurity Profiling

A robust, stability-indicating analytical method is paramount for the accurate detection and quantification of oxidative degradation impurities.

Table 1: Summary of Analytical Methods for Posaconazole and its Impurities

| Technique | Column | Mobile Phase | Detection | Application | Reference |

| UPLC | Waters Acquity BEH shield C18 (100 mm x 2.1 mm, 1.7 µm) | Gradient of 0.1% Orthophosphoric acid and Acetonitrile | UV at 210 nm | Determination of related substances | [15] |

| HPLC | Symmetry C18 | 0.01N Potassium dihydrogen phosphate and Acetonitrile (57.4:42.6% v/v) | UV at 220 nm | Quantifying posaconazole in bulk and tablets | [10] |

| LC-MS/MS | - | - | Mass Spectrometry | Structural elucidation of degradation products | [5] |

| ¹H NMR | Bruker FT-NMR (400 MHz) | CDCl₃ or other suitable deuterated solvent | NMR Spectroscopy | Structural confirmation of isolated impurities | [6][10] |

Spectroscopic Characterization of Key Oxidative Impurities

The definitive identification of degradation impurities relies on the use of sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for Posaconazole N-Oxide Impurities

| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Chemical Shifts (δ ppm) | Mass Spectrometry (m/z) | Reference |

| Posaconazole N-mono oxide | C₃₇H₄₂F₂N₈O₅ | 716.79 | Specific shifts corresponding to protons adjacent to the N-oxide functionality. | 717.79 [M+H]⁺ | [10] |

| Posaconazole N-dioxide | C₃₇H₄₂F₂N₈O₆ | 732.79 | Further shifts in proton signals around the piperazine ring. | 733.79 [M+H]⁺ | [10] |

Note: Detailed ¹H NMR spectral data can be found in the cited reference.

Prevention and Control Strategies: A Proactive Approach

Minimizing the formation of oxidative degradation impurities requires a multi-faceted approach that spans the entire lifecycle of the posaconazole API.

Control During Synthesis and Purification

-

Inert Atmosphere: The synthesis and purification steps should be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[16] This is particularly critical during reactions involving susceptible intermediates and during the final isolation and drying of the API.

-

Solvent Selection: The choice of solvents for reaction and purification is crucial. Solvents should be of high purity and free from peroxide contaminants.[15][17]

-

Temperature Control: Elevated temperatures can accelerate oxidative degradation. Therefore, maintaining strict temperature control throughout the manufacturing process is essential.[15]

The Role of Formulation Excipients

Pharmaceutical excipients are not always inert and can play a significant role in the stability of the API.

-

Peroxide-Free Excipients: Certain common excipients, such as povidone and crospovidone, can contain residual peroxides from their manufacturing process. These peroxides can directly contribute to the oxidative degradation of susceptible drugs.[11] It is therefore imperative to source excipients with low peroxide values and to establish appropriate specifications for these materials.

-

Antioxidants: The inclusion of antioxidants in the formulation can be an effective strategy to mitigate oxidative degradation.[1] Commonly used antioxidants in pharmaceutical formulations include:

-

Butylated hydroxytoluene (BHT)

-

Butylated hydroxyanisole (BHA)

-

Ascorbic acid and its derivatives

-

Tocopherol (Vitamin E) and its derivatives The selection and concentration of an antioxidant must be carefully optimized and justified through stability studies.

-

Best Practices for Storage and Handling

Proper storage and handling are critical to preserving the integrity of the posaconazole API.

-

Packaging: The API should be stored in well-closed, airtight containers that protect it from light and moisture.[18] The use of inert gas blanketing within the packaging can provide an additional layer of protection.

-

Storage Conditions: Posaconazole API should be stored at controlled room temperature, away from heat and direct sunlight.[19] The safety data sheet recommends avoiding reaction with oxidizing agents.[10]

-

Handling: Minimize exposure of the API to the ambient atmosphere during weighing and other handling operations. Use of glove boxes or isolators with controlled atmospheres is recommended for handling large quantities or for prolonged operations.[20]

Conclusion

The oxidative degradation of posaconazole is a critical quality attribute that demands careful consideration and control. The primary degradation pathways involve the formation of N-oxides of the piperazine moiety and, under more strenuous conditions, cleavage of the piperazine ring. A thorough understanding of these mechanisms, facilitated by robust forced degradation studies and advanced analytical techniques, is fundamental to ensuring the stability and quality of the API. By implementing a proactive control strategy that encompasses careful control of the manufacturing process, judicious selection of excipients, and adherence to best practices for storage and handling, the formation of oxidative degradation impurities can be effectively minimized, thereby safeguarding the therapeutic integrity of this vital antifungal agent.

References

-

Kirsch, S. (2012). Proposed mechanism of hydrogen peroxide formation from piperazine-based buffer compounds and peroxynitrite or other oxidants. ResearchGate. [Link]

- Gao, J., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of Pharmaceutical and Biomedical Analysis.

-

Ketha, N. V. D. P., & Kolli, D. (2022). USING PREPARATIVE CHROMATOGRAPHY AND NMR/LCMS/FT-IR, ISOLATION, IDENTIFICATION, AND CHARACTERIZATION OF POSACONAZOLE OXIDATIVE DEGRADATION IMPURITIES. ResearchGate. [Link]

-

de Castro, R. A., et al. (2019). Stability study and oxidative degradation kinetics of posaconazole. ResearchGate. [Link]

- European Patent Office. (2022). GRANULES CONTAINING POSACONAZOLE - EP 4091604 A1.

-

Li, W., et al. (2016). Stability-indicating HPLC method development and structural elucidation of novel degradation products in posaconazole injection by LC-TOF/MS, LC-MS/MS and NMR. ResearchGate. [Link]

-

Kumar, K. R., et al. (2016). Synthesis and Characterization of Deshydroxy Posaconazole. Longdom Publishing. [Link]

-

National Center for Biotechnology Information. (n.d.). Posaconazole. PubChem. [Link]

-

Lupin. (2020). SAFETY DATA SHEET - Posaconazole. Lupin. [Link]

- Crew, A. P., et al. (2009). High density compositions containing posaconazole and formulations comprising the same.

-

Sharma, R. K., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. [Link]

-

Struppe, J., et al. (2022). Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. Analytical Chemistry. [Link]

-

Kumar, K. R., et al. (2016). Synthesis and Characterization of Deshydroxy Posaconazole. Longdom Publishing. [Link]

-

Keen, O. S., et al. (2014). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. PMC. [Link]

-

Pharmaffiliates. (n.d.). Posaconazole-impurities. Pharmaffiliates. [Link]

-

Karatza, D., et al. (2020). Formation and Characterisation of Posaconazole Hydrate Form. PMC - NIH. [Link]

-

Reddy, B. K., et al. (2024). Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. Impactfactor. [Link]

-

Prasad, V., et al. (2015). Validated Gradient Stability Indicating UPLC Method for the Determination of Related Substances of Posaconazole in Bulk Drug. SCIRP. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

- WO2011158248A2 - Process for preparation of posaconazole and crystalline polymorphic form v of posaconazole.

-

Guidetti, G., et al. (2022). Exploring the Cocrystal Landscape of Posaconazole by Combining High-Throughput Screening Experimentation with Computational Chemistry. PMC. [Link]

-

Al-Shdefat, R., et al. (2023). Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. PMC. [Link]

-

Orita, H., et al. (2009). Oxidative cleavage with hydrogen peroxide: preparation of polycarboxylic acids from cyclic olefins. SciSpace. [Link]

-

Zhang, G. G. Z., et al. (2021). Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole. PMC. [Link]

-

Frank, K. J., et al. (2020). Novel High-Drug-Loaded Amorphous Dispersion Tablets of Posaconazole; In Vivo and In Vitro Assessment. Molecular Pharmaceutics. [Link]

- US20200237753A1 - Pharmaceutical compositions of posaconazole.

-

Sreedhara, A., et al. (2025). Development of an Oxidation Stress Testing Workflow for High-Throughput Liquid Formulation Screening of Therapeutic Antibodies. bioRxiv. [Link]

-

Kumar, A., & Singh, A. (2024). Principles of Inert Atmosphere Storage. ResearchGate. [Link]

- US10457668B2 - Crystalline forms of posaconazole intermediate and process for the preparation of amorphous posaconazole.

-

Levy, A. (2019). Aseptic containment strategies for toxic and biologically hazardous APIs. European Pharmaceutical Review. [Link]

-

Lyubenova, S., et al. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI. [Link]

-

Lyubenova, S., et al. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel. Semantic Scholar. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Impact of Posaconazole API Impurities on Drug Stability [bio-synth.in]

- 3. Posaconazole | C37H42F2N8O4 | CID 468595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Poly(vinylpyridine- co-vinylpyridine N-oxide) Excipients Mediate Rapid Dissolution and Sustained Supersaturation of Posaconazole Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sample Preparation of Posaconazole Oral Suspensions for Identification of the Crystal Form of the Active Pharmaceutical Ingredient [mdpi.com]

- 6. longdom.org [longdom.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof - Google Patents [patents.google.com]

- 14. impactfactor.org [impactfactor.org]

- 15. CN106366076A - Posaconazole synthesis method - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. WO2011158248A2 - Process for preparation of posaconazole and crystalline polymorphic form v of posaconazole - Google Patents [patents.google.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. researchgate.net [researchgate.net]

- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Comprehensive Analytical Guide: Molecular Characterization and Quantification of Posaconazole Impurity A

Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals Domain: Pharmaceutical Analysis & Quality Control (QC)

Executive Summary

Posaconazole is a broad-spectrum, second-generation triazole antifungal agent used to prevent and treat invasive fungal infections. During its synthesis and shelf-life, various process-related and degradation impurities can emerge, compromising drug efficacy and patient safety. Among these, Posaconazole Impurity A is a critical target for analytical monitoring.

This whitepaper provides an in-depth mechanistic and analytical framework for identifying, isolating, and quantifying Posaconazole Impurity A. By addressing nomenclature discrepancies in commercial reference standards and detailing self-validating chromatographic protocols, this guide serves as an authoritative resource for method development and regulatory compliance.

Chemical Identity & Structural Elucidation

A significant challenge in pharmaceutical analysis is the inconsistent nomenclature of impurities across commercial vendors[1]. In the context of Posaconazole, "Impurity A" is primarily recognized in regulatory and advanced analytical literature as an oxidative degradation product, specifically 2-Oxo-posaconazole []. However, some pharmacopeial reference standards and chemical catalogs assign the "Impurity A" label to a specific chiral diastereomer of the active pharmaceutical ingredient (API)[3].

To ensure absolute clarity during method validation (AMV) and Abbreviated New Drug Applications (ANDA)[4], both variants are characterized below.

Table 1: Physicochemical Comparison of Posaconazole and Impurity A Variants

| Parameter | Posaconazole (API) | Impurity A (Primary: 2-Oxo Variant) | Impurity A (Alternative: Diastereomer) |

| Chemical Nature | Active Pharmaceutical Ingredient | Oxidative Degradation Product | Process-Related Chiral Impurity |

| Molecular Formula | C₃₇H₄₂F₂N₈O₄ | C₃₇H₄₀F₂N₈O₅ | C₃₇H₄₂F₂N₈O₄ |

| Molecular Weight | 700.78 g/mol | 714.76 g/mol (or 714.78)[5] | 700.78 g/mol [3] |

| Structural Difference | Base structure | Addition of an oxygen atom (+[O]) and loss of two hydrogens (-2[H]) forming a carbonyl group[] | Epimerization at one of the chiral centers |

| Detection Challenge | N/A | Co-elution risk due to similar polarity | Extreme co-elution risk; requires chiral or highly selective stationary phases |

Expert Insight: When procuring reference standards for ICH-compliant stability-indicating assays, analysts must verify the exact molecular weight and structural formula via the Certificate of Analysis (CoA), rather than relying solely on the "Impurity A" naming convention.

Mechanistic Origin & Causality

Understanding why and how an impurity forms is the cornerstone of developing robust stability-indicating methods.

The primary variant of Posaconazole Impurity A (C₃₇H₄₀F₂N₈O₅) is an oxidative degradation product. Posaconazole contains a complex architecture including a piperazine ring, multiple triazole moieties, and a tetrahydrofuran ring. Under oxidative stress (e.g., exposure to peroxides, atmospheric oxygen over time, or photo-oxidation), the molecule undergoes oxidation. The mass shift from 700.78 to 714.76 (+14 Da) corresponds to the conversion of a methylene group (-CH₂-) to a carbonyl group (-C=O-), resulting in the 2-Oxo-posaconazole structure[6].

Conversely, the diastereomeric form of Impurity A arises during the multi-step stereoselective synthesis of the API, where incomplete chiral control leads to inversion at one of the four stereocenters[5].

Caption: Mechanistic pathways leading to the formation of Posaconazole Impurity A variants.

Analytical Workflows: Isolation and Quantification

To ensure trustworthiness and reproducibility, analytical methods must be self-validating. This means incorporating system suitability criteria (e.g., resolution, tailing factor) directly into the workflow. Below are two field-proven protocols for analyzing Posaconazole Impurity A.

Protocol A: Stability-Indicating RP-HPLC-UV (Routine QC)

This method is optimized for resolving Posaconazole from its oxidative and process-related impurities using reversed-phase high-performance liquid chromatography (RP-HPLC)[7].

Scientific Rationale: Posaconazole and its impurities possess distinct chromophores. Using a Photo Diode Array (PDA) detector allows for multi-wavelength monitoring. A wavelength of 260 nm provides optimal sensitivity for the triazole/aromatic systems, while 225 nm is utilized for specific intermediate impurities[7].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a mobile phase consisting of Methanol and Water (75:25, v/v). Filter through a 0.45 μm membrane and sonicate to degas[6]. Causality: Degassing prevents micro-bubbles from causing baseline noise and pressure fluctuations in the pump.

-

Standard Preparation: Accurately weigh Posaconazole and Impurity A reference standards. Dissolve in the mobile phase (diluent) to achieve a nominal API concentration of 5–60 μg/mL, spiking Impurity A at the required specification limit (e.g., 0.1% to 1.0%)[7].

-

Chromatographic Setup:

-

System Suitability (Self-Validation): Inject the standard mix. The method is only valid if the resolution (

) between Posaconazole and Impurity A is -

Execution: Inject stressed samples (acid, base, peroxide, thermal, photolytic) to quantify the specific degradation of the API into Impurity A[7].

Protocol B: LC-MS/MS for Trace/Genotoxic Analysis

When Impurity A (or related genotoxic impurities) must be controlled at sub-ppm levels, HPLC-UV lacks the necessary sensitivity. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is required[8].

Scientific Rationale: Electrospray Ionization in positive mode (ESI+) is highly effective for Posaconazole due to the easily protonated basic nitrogen atoms in the piperazine and triazole rings. Formic acid is added to the mobile phase to act as a proton donor, drastically enhancing ionization efficiency and signal-to-noise ratio[8].

Step-by-Step Methodology:

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in aqueous solution.

-

Mobile Phase B: 100% Acetonitrile[8].

-

-

Sample Preparation: Extract samples using protein precipitation (if analyzing biological matrices) with Acetonitrile-Methanol (75:25, v/v), followed by centrifugation at 20,000 × g for 10 minutes[9].

-

Chromatographic Setup: Use an YMC-Triart C18 column with a gradient elution profile[8].

-

Mass Spectrometry Setup: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

For Posaconazole, monitor the transition of the parent ion

to its stable fragment. -

For Impurity A (2-Oxo variant, MW 714.76), set the precursor ion (

) to

-

-

Validation: Ensure the Limit of Detection (LOD) and Limit of Quantitation (LOQ) meet the low ng/mL thresholds required by ICH M7 guidelines for potent impurities[8].

Caption: Dual-detector analytical workflow for the quantification of Posaconazole impurities.

Regulatory & Toxicity Implications

The control of impurities in Posaconazole is strictly governed by ICH Q3A(R2) (Impurities in New Drug Substances) and ICH M7 (Assessment and Control of DNA Reactive Impurities).

While some Posaconazole impurities have been flagged for potential mutagenicity via (Q)SAR prediction methodologies[8], Impurity A (both the oxidative and diastereomeric forms) generally follows standard qualification thresholds unless specific structural alerts are identified. The development of a stability-indicating assay that distinctly resolves the 714.76 Da oxidative product from the 700.78 Da API is a mandatory requirement for establishing the drug's shelf-life and storage conditions[6].

References

1.[5] Axios Research. "(S,S,S,S)-Benzylposaconazole | Posaconazole Impurity A". axios-research.com. Available at: 2.[3] Quality Control Chemicals (QCC). "Posaconazole Impurity 137". qcchemical.com. Available at: 3.[7] Asian Journal of Pharmacy and Technology. "Stability Indicating RP-HPLC Method for the Determination of Process Related Impurities in Posaconazole API". ajptonline.com. Available at: 4.[6] National Institutes of Health (NIH) / PMC. "Stability-Indicating HPLC Method for Posaconazole Bulk Assay". nih.gov. Available at: 5.[8] Taylor & Francis. "Five impurities in posaconazole: detection, genotoxicity prediction and action-mechanism analysis". tandfonline.com. Available at: 6.[9] Antimicrobial Agents and Chemotherapy - ASM Journals. "Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing". asm.org. Available at: 7.[] BOC Sciences. "Posaconazole Impurity A". bocsci.com. Available at: 8.[4] Aquigen Bio Sciences. "Posaconazole Impurity A | CAS No: NA". aquigenbio.com. Available at: 9.[1] Venkatasai Life Sciences. "Posaconazole Impurity 1". venkatasailifesciences.com. Available at:

Sources

- 1. venkatasailifesciences.com [venkatasailifesciences.com]

- 3. Quality Control Chemicals (QCC) [qcchemical.com]

- 4. Posaconazole Impurity A | CAS No: NA [aquigenbio.com]

- 5. (S,S,S,S)-Benzylposaconazole | Axios Research [axios-research.com]

- 6. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajptonline.com [ajptonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. journals.asm.org [journals.asm.org]

theoretical degradation mechanisms of posaconazole under stress conditions

An In-Depth Technical Guide to the Theoretical Degradation Mechanisms of Posaconazole Under Stress Conditions

Introduction

Posaconazole is a broad-spectrum second-generation triazole antifungal agent, pivotal in the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patients.[1][2] Its complex chemical structure, while effective for inhibiting the fungal enzyme lanosterol 14α-demethylase, also presents multiple sites susceptible to degradation under various environmental conditions.[2][3] Understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, ensuring the safety, efficacy, and quality of the final drug product.

Forced degradation, or stress testing, is an essential component of this process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, a wide pH range for hydrolysis, oxidation, and photolysis.[4][6] The primary objectives are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods capable of separating and quantifying the drug substance from any significant degradants.[5][7]

This technical guide provides a comprehensive analysis of the theoretical degradation mechanisms of posaconazole under various stress conditions. As a Senior Application Scientist, the focus extends beyond merely listing outcomes to explaining the underlying chemical principles and causality, providing researchers and drug development professionals with a robust framework for stability testing and formulation development.

Chapter 1: Physicochemical Properties and Intrinsic Stability of Posaconazole

Posaconazole's structure features several functional groups that influence its stability. The central piperazine ring contains two tertiary amine nitrogens, which are nucleophilic and prone to oxidation.[8] The molecule also possesses multiple ether linkages and a terminal alcohol, which can be involved in various reactions. The triazole and triazolone rings are generally stable but can be part of larger chromophoric systems susceptible to photolytic energy. Degradation chemistry for posaconazole primarily occurs in the piperazine moiety.[8]

Chapter 2: Oxidative Degradation Pathway

Oxidative stress is consistently reported as the most significant degradation pathway for posaconazole.[8][9][10] The molecule's susceptibility is primarily attributed to the electron-rich tertiary amine nitrogens within the central piperazine ring. These nitrogens act as nucleophilic centers, readily attacked by electrophilic oxygen from oxidizing agents like hydrogen peroxide (H₂O₂).

The primary degradation products identified under oxidative stress are N-oxides of the piperazine ring.[9][10][11] Depending on the reaction stoichiometry and conditions, this can result in the formation of a mono-N-oxide or a di-N-oxide.[11] These novel degradation products have been isolated and unambiguously characterized using advanced analytical techniques including LC-TOF/MS, LC-MS/MS, and NMR.[9][10] Further oxidative stress can lead to the cleavage of the piperazine ring itself, resulting in various smaller fragments.[8][12] In some cases, remnants of the piperazine ring have been observed to rearrange into a 1,4-benzodiazepine moiety.[8]

Causality: The lone pair of electrons on the tertiary nitrogen atoms of the piperazine ring makes them susceptible to oxidation. The oxidant (e.g., H₂O₂) accepts these electrons, leading to the formation of a new N-O bond. This is a common degradation pathway for pharmaceuticals containing piperazine or similar amine structures.

Caption: Oxidative degradation pathway of posaconazole.

Chapter 3: Thermal Degradation

Posaconazole has been shown to be susceptible to thermal degradation, particularly at temperatures above 160°C.[9][10][13] While specific degradation products from purely thermal stress are less extensively characterized in the literature than oxidative products, the likely mechanisms involve the cleavage of the molecule's weakest bonds. The ether linkages (-C-O-C-) are potential sites for homolytic or heterolytic cleavage at elevated temperatures. Such cleavage would lead to the fragmentation of the molecule into multiple smaller impurities.

Causality: High thermal energy can overcome the activation energy required to break covalent bonds. Ether bonds are often more thermally labile than carbon-carbon bonds within aromatic or aliphatic systems, making them probable sites of initial degradation.

Caption: Potential thermal degradation of posaconazole.

Chapter 4: Hydrolytic Degradation (Acidic and Alkaline Conditions)

The stability of posaconazole under hydrolytic conditions presents conflicting evidence in the literature, which can be attributed to differences in experimental conditions, particularly temperature.

-

At Room Temperature: Several studies report that posaconazole is stable under both acidic (e.g., 0.1 N HCl) and alkaline (e.g., 0.1 N NaOH) conditions when kept at room temperature for extended periods (e.g., 10 days).[8][14] Only a very small percentage of degradation (2.4%) was noted under acidic conditions in one study, without the formation of significant degradation products.[14]

-

At Elevated Temperatures: In contrast, when subjected to acidic (2N HCl) or alkaline (2N NaOH) conditions at elevated temperatures (e.g., 70°C), significant degradation is observed.[15] One study reported 5.41% degradation in acid and 4.23% degradation in base, with the formation of two distinct degradation products under alkaline conditions.[15] A proposed, though not fully detailed, mechanism involves the acid or base-catalyzed rupture of the central piperazine ring.[9]

Causality: The increased reactivity at higher temperatures allows for the catalysis of hydrolysis reactions that are kinetically slow at ambient temperatures. Ether linkages can undergo acid-catalyzed cleavage. While amides (like those in the piperazine ring) are generally stable, extreme pH and high heat can force their hydrolysis. The discrepancy in findings underscores the importance of temperature as a critical parameter in forced degradation study design.

Caption: Photolytic degradation pathway of posaconazole.

Chapter 6: Summary of Key Degradation Products

The following table summarizes the primary degradation products of posaconazole identified under various stress conditions.

| Stress Condition | Proposed Degradation Product(s) | m/z Value(s) | Key Structural Modification | Reference(s) |

| Oxidative | Posaconazole N-mono-oxide | 717 | Oxidation of one piperazine nitrogen | [8][9] |

| Posaconazole N-di-oxide | 733 | Oxidation of both piperazine nitrogens | [8][9] | |

| Piperazine ring cleavage products | 411, 465 | Breakage of the central piperazine ring | [12][16] | |

| 1,4-Benzodiazepine moiety | - | Rearrangement of piperazine ring remnants | [8] | |

| Thermal | Fragmentation products | - | Cleavage of ether linkages | [9][10][13] |

| Alkaline (heated) | Two distinct degradants | Not specified | Rupture of the piperazine ring | [9][15] |

| Photolytic | Various photo-degradants | 683, 411, 465 | Modifications to piperazine ring and side chains | [12][16] |

Chapter 7: Experimental Protocols for Forced Degradation Studies

This section provides a generalized, step-by-step methodology for conducting forced degradation studies on posaconazole, grounded in ICH guidelines and published literature. The goal is to achieve a target degradation of 5-20%, which is sufficient to demonstrate selectivity without being so excessive that it leads to unrepresentative secondary degradation. [6]

Experimental Workflow

Caption: General workflow for forced degradation studies.

Step-by-Step Methodologies

-

Stock Solution Preparation:

-

Accurately weigh and dissolve posaconazole reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of approximately 1 mg/mL. [14]

-

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of an appropriate concentration of hydrochloric acid (start with 0.1 N HCl).

-

Store the solution at room temperature. If no degradation is observed after 24-48 hours, increase the acid concentration (e.g., 1 N or 2 N HCl) and/or temperature (e.g., 70°C). [14][15] * At specified time points, withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute with mobile phase to the target concentration.

-

-

Alkaline Hydrolysis:

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of hydrogen peroxide solution (start with 3% H₂O₂).

-

Store the solution at room temperature, protected from light. If degradation is too rapid or too slow, adjust the H₂O₂ concentration (e.g., up to 30%). [14] * At specified time points, withdraw a sample and dilute it with mobile phase.

-

-

Thermal Degradation:

-

Place posaconazole powder in a petri dish or vial and expose it to a controlled high temperature in an oven (e.g., 70-80°C). [15] * At specified time points, withdraw a sample, allow it to cool, dissolve it in the initial solvent, and dilute to the target concentration.

-

-

Photolytic Degradation:

-

Expose both the solid drug substance and a solution of the drug to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV-A light, as specified in ICH guideline Q1B. [4] * A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Analyze the samples after the specified exposure.

-

Conclusion

The intrinsic stability of posaconazole is primarily challenged by oxidative and thermal stress, with the central piperazine ring being the main site of degradation. While stable to hydrolysis at ambient temperatures, the molecule degrades under the combined stress of extreme pH and heat. Photolytic degradation is also a relevant pathway, potentially overlapping with oxidative mechanisms. A thorough understanding of these degradation mechanisms is critical for the development of robust and stable posaconazole formulations, the establishment of appropriate storage conditions, and the validation of analytical methods that can ensure the quality and safety of this vital antifungal medication.

References

- Stability study and oxidative degradation kinetics of posaconazole - ResearchGate. (n.d.).

-

S. L. et al. (2024). Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. Impactfactor. Available from: [Link]

-

ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. Available from: [Link]

-

de Oliveira, A. C., et al. (2014). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. PMC. Available from: [Link]

-

Yang, Y., et al. (2016). Stability-indicating HPLC method development and structural elucidation of novel degradation products in posaconazole injection by LC-TOF/MS, LC-MS/MS and NMR. ResearchGate. Available from: [Link]

-

Bernardi, L. S., et al. (2021). Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS. PubMed. Available from: [Link]

-

Asian Journal of Chemistry. (n.d.). Development of Robust RP-HPLC Method for Posaconazole Assay in Liposomal Formulation using QbD and ICH-Guided Validation with Forced Degradation Analysis. Asian Journal of Chemistry. Retrieved March 10, 2026, from [Link]

-

Prasad, V., et al. (2015). Validated Gradient Stability Indicating UPLC Method for the Determination of Related Substances of Posaconazole in Bulk Drug. SCIRP. Available from: [Link]

-

Yang, Y., et al. (2016). Stability-indicating HPLC method development and structural elucidation of novel degradation products in posaconazole injection by LC-TOF/MS, LC-MS/MS and NMR. PubMed. Available from: [Link]

-

IJCRT.org. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available from: [Link]

-

Asian Journal of Pharmacy and Technology. (2015). Stability Indicating RP-HPLC Method for the Determination of Process Related Impurities in Posaconazole API. Asian Journal of Pharmacy and Technology. Available from: [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved March 10, 2026, from [Link]

-

Veeprho Pharmaceuticals. (n.d.). Posaconazole Impurities and Related Compound. Veeprho Pharmaceuticals. Retrieved March 10, 2026, from [Link]

-

Bernardi, L. S., et al. (2021, August 15). Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS. Oxford Academic. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Development of Robust RP-HPLC Method for Posaconazole Assay in Liposomal Formulation using QbD and ICH-Guided Validation with Forced Degradation Analysis. ResearchGate. Retrieved March 10, 2026, from [Link]

-

ResearchGate. (n.d.). A new, broad-spectrum azole antifungal: Posaconazole - Mechanisms of action and resistance, spectrum of activity. ResearchGate. Retrieved March 10, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) USING PREPARATIVE CHROMATOGRAPHY AND NMR/LCMS/FT-IR, ISOLATION, IDENTIFICATION, AND CHARACTERIZATION OF POSACONAZOLE OXIDATIVE DEGRADATION IMPURITIES. ResearchGate. Retrieved March 10, 2026, from [Link]

-

Scilit. (n.d.). Stability-indicating HPLC method development and structural elucidation of novel degradation products in posaconazole injection by LC–TOF/MS, LC–MS/MS and NMR. Scilit. Retrieved March 10, 2026, from [Link]

-

ICH. (2010, February 2). Q1A(R2) Guideline. ICH. Available from: [Link]

-

Research Journal of Pharmacy and Technology. (2020, May 21). Development of Posaconazole delayed-release tablets by high shear melt Granulation Technique. Research Journal of Pharmacy and Technology. Available from: [Link]

- Google Patents. (n.d.). US20150231081A1 - Delayed release posaconazole tablets. Google Patents.

-

MDPI. (2022, December 31). Formation and Characterisation of Posaconazole Hydrate Form. MDPI. Available from: [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. researchgate.net [researchgate.net]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. ijcrt.org [ijcrt.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. ajptonline.com [ajptonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Stability-indicating HPLC method development and structural elucidation of novel degradation products in posaconazole injection by LC-TOF/MS, LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. impactfactor.org [impactfactor.org]

- 16. academic.oup.com [academic.oup.com]

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The development of a robust and safe pharmaceutical product hinges on a comprehensive understanding and control of impurities. In the case of the broad-spectrum antifungal agent posaconazole, a complex synthetic pathway and its susceptibility to various stress conditions necessitate a clear distinction between two critical classes of impurities: process-related impurities and degradants. This technical guide provides an in-depth exploration of these two categories, their origins, analytical detection, and the regulatory framework that governs their control, offering field-proven insights for professionals in drug development.

The Imperative of Impurity Profiling in Posaconazole

Posaconazole is a vital medication for the prevention and treatment of severe fungal infections, particularly in immunocompromised patients.[1] Its intricate chemical structure, a product of a multi-step synthesis, makes it prone to the formation of unwanted chemical entities.[1] The presence of such impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product.[2] Therefore, a thorough impurity profile is a critical component of the drug development lifecycle and a key focus of regulatory scrutiny.[3]

The International Council for Harmonisation (ICH) provides a foundational framework for the control of impurities in new drug substances and products through its Q3A and Q3B guidelines, respectively.[3][4][5] These guidelines establish thresholds for reporting, identification, and qualification of impurities, underscoring the importance of a risk-based approach to ensure patient safety.[3][6]

Part 1: Process-Related Impurities in Posaconazole

Process-related impurities are chemical entities that arise during the manufacturing process of the active pharmaceutical ingredient (API).[6][7] Their formation is intrinsically linked to the synthetic route, raw materials, and reaction conditions employed.

Sources and Causality of Process-Related Impurities

The synthesis of posaconazole involves several key chemical transformations, each presenting an opportunity for the generation of impurities.[1] These can be broadly categorized as:

-

Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the carryover of starting materials or intermediate compounds into the final API. For instance, key intermediates in the posaconazole synthesis include hydroxytriazole and a tosylated compound.[8][9] Their presence in the final product indicates inefficiencies in the purification process.

-

By-products of Side Reactions: The desired chemical transformation may be accompanied by competing side reactions, leading to the formation of structurally similar but unintended molecules. A critical example in posaconazole synthesis is the formation of "deshydroxy posaconazole."[10] This impurity arises during the debenzylation step, which is typically carried out under acidic conditions. The acidic environment can promote an undesirable dehydroxylation reaction.[9]

-

Reagents, Ligands, and Catalysts: While not directly incorporated into the final drug molecule, residual reagents, ligands, or catalysts used in the synthesis can persist as impurities.

-

Diastereomers: Posaconazole has multiple chiral centers, and the synthesis may produce other diastereomers which need to be controlled.[]

The choice of synthetic route and the control of reaction parameters are paramount in minimizing the formation of these impurities. For example, optimizing the conditions of the debenzylation reaction can significantly reduce the formation of deshydroxy posaconazole.

Visualization of Posaconazole Synthetic Pathway and Impurity Formation

Caption: Simplified schematic of posaconazole synthesis highlighting the origin of process-related impurities.

Part 2: Degradants in Posaconazole

Degradants are impurities that form as a result of the chemical decomposition of the drug substance or drug product over time.[3][4] Their formation is influenced by external factors such as light, heat, humidity, and interaction with excipients.[2]

Sources and Mechanisms of Degradation

Forced degradation studies are a cornerstone of drug development, designed to intentionally degrade the drug substance under various stress conditions to identify potential degradants and establish the stability-indicating nature of analytical methods.[12][13] Posaconazole has been shown to be susceptible to degradation under specific conditions:

-

Oxidation: The triazole and piperazine moieties within the posaconazole structure are susceptible to oxidation.[14] Forced degradation studies using oxidizing agents have confirmed the formation of oxidative degradation products, including N-oxides.[14]

-

Hydrolysis: While some studies report posaconazole to be relatively stable to acid and basic hydrolysis at ambient temperatures, others have shown significant degradation under more strenuous conditions, such as elevated temperatures.[14][15] This highlights the importance of defining the specific conditions under which stability is assessed.

-

Photodegradation: Posaconazole is sensitive to light.[1][16] Exposure to light can lead to the formation of photodegradation products, with some studies indicating that the piperazine ring and triazole side chains are susceptible to modification.[1][16]

-

Thermal Degradation: Elevated temperatures can also induce the degradation of posaconazole.[13]

The insights gained from forced degradation studies are crucial for developing stable formulations and establishing appropriate storage conditions for the drug product.[1][2]

Visualization of Posaconazole Degradation Pathways

Caption: Conceptual overview of posaconazole degradation pathways under various stress conditions.

Analytical Methodologies for Impurity Profiling

A robust analytical methodology is essential for the detection, identification, and quantification of both process-related impurities and degradants. High-Performance Liquid Chromatography (HPLC) is the primary technique employed for this purpose.[1][12][17]

Experimental Protocol: Stability-Indicating HPLC Method

The development of a stability-indicating HPLC method ensures that all potential degradation products and process-related impurities are adequately separated from the main posaconazole peak and from each other.

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 or C8 column is commonly used.[8][12] For example, a Shim-pack C8 (250 x 4.6 mm; 5 μm) or an Inertsil ODS-3V C18 (150 x 4.6mm with 5µ particle size).[12][13]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., water or a phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[12][17][18]

-

Detection Wavelength: Monitoring at a wavelength where both posaconazole and its impurities have significant absorbance, often around 260 nm.[12][13]

-

Column Temperature: Maintained at a constant temperature, for example, 25°C or 30°C, to ensure reproducibility.[12][18]

2. Method Validation: The developed method must be validated according to ICH Q2 guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or excipients.[12][17] This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12][17]

-

Accuracy: The closeness of the test results obtained by the method to the true value.[17][19]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12][17] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[12][19]

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12][17]

3. Structural Elucidation: For unknown impurities that exceed the identification threshold, structural elucidation is required. This is typically achieved using a combination of spectroscopic techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight and fragmentation pattern of the impurity.[1][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of the impurity.[20]

Summary of Key Differences

| Feature | Process-Related Impurities | Degradants |

| Origin | Arise during the synthesis and purification of the API.[6][7] | Form due to the chemical decomposition of the drug substance or product over time.[3][4] |

| Formation Factors | Synthetic route, raw materials, reaction conditions, and purification process.[2] | Exposure to light, heat, humidity, oxygen, and interaction with excipients.[1][2] |

| Examples in Posaconazole | Unreacted intermediates (e.g., hydroxytriazole), by-products (e.g., deshydroxy posaconazole), diastereomers.[8][10][] | Oxidation products (e.g., N-oxides), hydrolytic products, photolytic products.[14][15][16] |

| Control Strategy | Optimization of the synthetic process, purification techniques, and in-process controls. | Development of stable formulations, appropriate packaging, and defined storage conditions. |

Conclusion

A comprehensive understanding of the distinction between process-related impurities and degradants is fundamental to the successful development of posaconazole. By elucidating their sources, mechanisms of formation, and implementing robust analytical control strategies, researchers and drug development professionals can ensure the quality, safety, and efficacy of this critical antifungal medication. Adherence to regulatory guidelines, such as those provided by the ICH, is paramount throughout this process, from early development to commercial manufacturing.

References

-

Veeprho Pharmaceuticals. Posaconazole Impurities and Related Compound. [Link]

-

AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

-

International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A (R2). [Link]

-

SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. [Link]

-

European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

-

National Center for Biotechnology Information. Stability-Indicating HPLC Method for Posaconazole Bulk Assay. [Link]

-

Longdom Publishing. Synthesis and Characterization of Deshydroxy Posaconazole. [Link]

-

ResearchGate. (2025, August 6). Stability study and oxidative degradation kinetics of posaconazole. [Link]

-

Asian Journal of Pharmacy and Technology. Stability Indicating RP-HPLC Method for the Determination of Process Related Impurities in Posaconazole API. [Link]

-

ResearchGate. (2024, July 15). Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. [Link]

-

U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

-

Impact Factor. (2024, August 31). Stability Indicating RP-HPLC Method for Posaconazole Assay Using QbD Approach. [Link]

-

Scientific Research Publishing. (2015, November 30). Validated Gradient Stability Indicating UPLC Method for the Determination of Related Substances of Posaconazole in Bulk Drug. [Link]

-

PubMed. (2021, August 20). Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS. [Link]

-

ResearchGate. Two genotoxic impurities of sulfonate esters in Posaconazole: Synthesis, method validation and mechanism of action. [Link]

-

Asian Journal of Organic & Medicinal Chemistry. Synthesis and Characterization of Deshydroxy Posaconazole. [Link]

-

Asian Journal of Chemistry. (2025, September 30). Development of Robust RP-HPLC Method for Posaconazole Assay in Liposomal Formulation using QbD and ICH-Guided Validation with Forced Degradation Analysis. [Link]

-

Scilit. Stability-indicating HPLC method development and structural elucidation of novel degradation products in posaconazole injection by LC–TOF/MS, LC–MS/MS and NMR. [Link]

-

ResearchGate. (2025, August 7). Stability-indicating HPLC method development and structural elucidation of novel degradation products in posaconazole injection by LC–TOF/MS, LC–MS/MS and NMR. [Link]

-

Oxford Academic. (2021, August 15). Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS. [Link]

-

Pharmaffiliates. Posaconazole-impurities. [Link]

-

Longdom Publishing. (2016, September 2). Synthesis and Characterization of Deshydroxy Posaconazole. [Link]

-

TLC Pharmaceutical Standards. Posaconazole Impurities | Usp | Ep | Bp. [Link]

-

National Center for Biotechnology Information. (2023, May 4). Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. [Link]

-

Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form. [Link]

-

SynZeal. Posaconazole Impurity 1 | 1388148-29-5. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Impact of Posaconazole API Impurities on Drug Stability [bio-synth.in]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. fda.gov [fda.gov]

- 8. Validated Gradient Stability Indicating UPLC Method for the Determination of Related Substances of Posaconazole in Bulk Drug [scirp.org]

- 9. longdom.org [longdom.org]

- 10. asianpubs.org [asianpubs.org]

- 12. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ajptonline.com [ajptonline.com]

- 14. researchgate.net [researchgate.net]

- 15. impactfactor.org [impactfactor.org]

- 16. Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. asianpubs.org [asianpubs.org]

- 18. researchgate.net [researchgate.net]

- 19. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scilit.com [scilit.com]

chemical stability of posaconazole in acidic and basic media

An In-Depth Technical Guide to the Chemical Stability of Posaconazole in Acidic and Basic Media

Introduction

Posaconazole is a broad-spectrum triazole antifungal agent, pivotal in the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patient populations.[1] Its therapeutic efficacy is intrinsically linked to its chemical stability, a critical attribute that ensures the drug's potency, safety, and shelf-life. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive examination of the . As a Senior Application Scientist, this document synthesizes findings from forced degradation studies and fundamental chemical principles to offer field-proven insights into the degradation pathways and kinetics of this essential antifungal drug.

The stability of a pharmaceutical active ingredient under various pH conditions is a cornerstone of its development. It dictates formulation strategies, storage conditions, and can even provide insights into its in vivo behavior. This guide delves into the mechanistic underpinnings of posaconazole's degradation, offering a robust framework for its handling and analysis.

Chemical Structure and Susceptible Moieties of Posaconazole

The chemical structure of posaconazole is complex, featuring several functional groups that can influence its stability. Understanding these structural features is paramount to predicting its degradation pathways.

Figure 1: Chemical Structure of Posaconazole with Key Functional Groups.

The central N-arylpiperazine ring is a primary site of interest for hydrolytic degradation.[2] Ether linkages, while generally stable, can also be susceptible to cleavage under harsh acidic conditions. The triazole and triazolone rings are relatively stable aromatic heterocycles but their influence on the overall electronic properties of the molecule is significant.

Stability of Posaconazole in Acidic Media

Forced degradation studies of posaconazole in acidic media have yielded somewhat varied results, suggesting that the extent of degradation is highly dependent on the experimental conditions. Some studies have reported that posaconazole is stable under acidic conditions[2][3], while others have observed slight to moderate degradation.[4][5]

| Acidic Condition | Temperature | Duration | Degradation (%) | Reference |

| 0.1 N HCl | Room Temperature | 10 days | 2.4 | [5] |

| 1.0 M HCl | Room Temperature | 1 hour | 2.48 | [4] |

Table 1: Summary of Posaconazole Degradation in Acidic Media.

Proposed Mechanism of Acid-Catalyzed Degradation

While definitive studies on the hydrolytic degradation mechanism of posaconazole are not extensively published, a plausible pathway can be proposed based on the chemistry of N-arylpiperazines. The degradation is likely initiated by the protonation of one of the nitrogen atoms in the piperazine ring. This protonation makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by water.

Figure 2: Proposed Acid-Catalyzed Degradation Pathway of Posaconazole.

This initial ring-opening would likely be followed by further hydrolysis or rearrangement to yield smaller, more polar degradation products.

Stability of Posaconazole in Basic Media

Similar to acidic conditions, the stability of posaconazole in basic media appears to be concentration and temperature-dependent. Some studies report its stability[2][3], while others indicate a degree of degradation.[4]

| Basic Condition | Temperature | Duration | Degradation (%) | Reference |

| 0.1 N NaOH | Room Temperature | 10 days | No degradation observed | [5] |

| 1.0 M NaOH | Room Temperature | 1 hour | 2.08 | [4] |

Table 2: Summary of Posaconazole Degradation in Basic Media.

Proposed Mechanism of Base-Catalyzed Degradation

Under basic conditions, the degradation mechanism is less likely to involve protonation. Instead, it could proceed via a direct nucleophilic attack of a hydroxide ion on a susceptible carbon atom, or through an elimination reaction pathway if a suitable leaving group is present. The N-aryl bonds of the piperazine ring could be targets for nucleophilic aromatic substitution, although this is generally a high-energy process. A more plausible route involves the piperazine ring itself.

Figure 3: Proposed Base-Catalyzed Degradation Pathway of Posaconazole.

Experimental Protocol for Forced Degradation Studies

To ensure the trustworthiness and reproducibility of stability studies, a well-defined and validated protocol is essential. The following is a comprehensive, step-by-step methodology for conducting forced degradation studies of posaconazole in acidic and basic media, synthesized from published methods.[4][5]

Materials and Reagents

-

Posaconazole reference standard

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade or purified

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Preparation of Solutions

-

Posaconazole Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of posaconazole reference standard in methanol in a volumetric flask.

-

Acidic Solution (e.g., 1.0 M HCl): Prepare by diluting concentrated HCl with purified water.

-

Basic Solution (e.g., 1.0 M NaOH): Prepare by dissolving NaOH pellets in purified water.

Stress Conditions

-

Acidic Degradation:

-

To a volumetric flask, add an aliquot of the posaconazole stock solution.

-

Add the acidic solution (e.g., 1.0 M HCl).

-

Keep the solution at a specified temperature (e.g., room temperature or elevated) for a defined period (e.g., 1-24 hours).

-

-

Basic Degradation:

-

To a volumetric flask, add an aliquot of the posaconazole stock solution.

-

Add the basic solution (e.g., 1.0 M NaOH).

-

Maintain the solution at a specified temperature for a defined period.

-

Neutralization and Sample Analysis

-

After the stress period, cool the samples to room temperature.

-

Neutralize the acidic samples with an equimolar amount of NaOH and the basic samples with an equimolar amount of HCl.

-

Dilute the neutralized samples to a suitable concentration for analysis with the mobile phase.

-

Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for posaconazole would involve:

-

Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer solution.[5]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 262 nm.

-

Injection Volume: 20 µL.

The method must be validated to demonstrate its ability to separate the parent drug from any degradation products.

Figure 4: Experimental Workflow for Forced Degradation Studies.

Conclusion

The is a critical factor in its pharmaceutical development. While generally considered relatively stable, forced degradation studies reveal a susceptibility to hydrolysis under certain conditions, particularly at higher concentrations of acid or base and elevated temperatures. The piperazine ring is the most likely site of degradation.

This technical guide provides a framework for understanding and evaluating the stability of posaconazole. The proposed degradation mechanisms, while based on sound chemical principles, highlight an area for further research to definitively elucidate the structures of the degradation products. The detailed experimental protocol offers a self-validating system for researchers to conduct their own stability assessments, ensuring the development of safe, effective, and stable posaconazole formulations.

References

-

PubChem. (n.d.). Posaconazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Stability study and oxidative degradation kinetics of posaconazole - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]

-